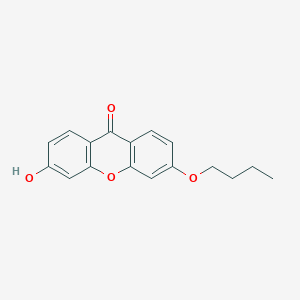

3-butoxy-6-hydroxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butoxy-6-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-3-8-20-12-5-7-14-16(10-12)21-15-9-11(18)4-6-13(15)17(14)19/h4-7,9-10,18H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYUNKAICYPTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Research Techniques for 3 Butoxy 6 Hydroxy 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules. For 3-butoxy-6-hydroxy-9H-xanthen-9-one, a complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, would be required to unambiguously assign all proton and carbon signals.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the xanthen-one core, the protons of the butoxy chain, and the phenolic hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information about the connectivity of the atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule, including the carbonyl carbon, the oxygen-substituted aromatic carbons, and the aliphatic carbons of the butoxy group.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Butoxy CH₃ | 0.9 - 1.0 | Triplet |

| Butoxy CH₂ | 1.4 - 1.6 | Sextet |

| Butoxy CH₂ | 1.7 - 1.9 | Quintet |

| Butoxy OCH₂ | 4.0 - 4.2 | Triplet |

| Aromatic CH | 6.8 - 8.2 | Multiplets |

| Phenolic OH | 9.0 - 10.0 | Singlet (broad) |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Butoxy CH₃ | ~14 |

| Butoxy CH₂ | ~19 |

| Butoxy CH₂ | ~31 |

| Butoxy OCH₂ | ~68 |

| Aromatic CH | 100 - 135 |

| Aromatic C-O | 150 - 165 |

| Carbonyl C=O | 175 - 185 |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₇H₁₆O₄).

Electron ionization (EI) or electrospray ionization (ESI) sources could be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺, respectively. The subsequent fragmentation pattern in the MS/MS spectrum would reveal characteristic losses of functional groups, such as the butoxy chain, which would further corroborate the proposed structure.

Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 285.1076 | Protonated molecular ion |

| [M-C₄H₉]⁺ | 228.0449 | Loss of the butyl group |

| [M-C₄H₉O]⁺ | 211.0422 | Loss of the butoxy group |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of a phenolic hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching of the xanthen-one core would produce a strong, sharp peak around 1650-1700 cm⁻¹. The C-O stretching of the ether linkage in the butoxy group and the phenolic hydroxyl group would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed at their characteristic frequencies.

Hypothetical FTIR Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Phenolic O-H stretch | 3200 - 3600 (broad) | Hydroxyl group |

| Aromatic C-H stretch | 3000 - 3100 | Aromatic ring |

| Aliphatic C-H stretch | 2850 - 2960 | Butoxy chain |

| Carbonyl C=O stretch | 1650 - 1700 (strong) | Ketone in xanthenone |

| Aromatic C=C stretch | 1450 - 1600 | Aromatic ring |

| C-O stretch (Ether & Phenol) | 1000 - 1300 | Butoxy and hydroxyl groups |

Chromatographic Techniques (e.g., LC/MS, HPLC) in Compound Purity Assessment and Identification Research

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized or isolated compounds. For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A purity level of ≥98% has been noted for commercially available samples of this compound, as determined by HPLC.

The coupling of liquid chromatography with mass spectrometry (LC/MS) provides a powerful tool for the identification of the compound in complex mixtures and for the analysis of its metabolites or degradation products. This technique combines the separation capabilities of LC with the detection and identification power of MS.

Structure Activity Relationship Sar and Computational Investigations of 3 Butoxy 6 Hydroxy 9h Xanthen 9 One and Analogues

Positional and Substituent Effects on Biological Activity within the Xanthone (B1684191) Core

The type, number, and position of functional groups on the xanthone skeleton are critical determinants of its biological activity. nih.gov The planar tricyclic nucleus of the xanthone scaffold allows it to interact with a variety of biomolecular targets, and modifications to this core can significantly modulate these interactions. researchgate.net Research has demonstrated that substituents influence a wide range of pharmacological profiles, from anticancer to anti-inflammatory effects. researchgate.netnih.gov

Hydroxyl (-OH) and alkoxyl (-OR) groups are among the most significant substituents influencing the biological activity of xanthones. The position of the hydroxyl group affects the molecule's electron density distribution, which in turn can influence its binding to biological targets. mdpi.com Computational studies have shown that the hydroxyl group is electron-withdrawing by induction but electron-donating by resonance, creating different electronic profiles depending on its location on the xanthone ring. mdpi.com

The presence of hydroxyl groups is often a key factor in the anticancer activity of xanthones. nih.gov For instance, in one QSAR study, the count of hydroxyl groups was identified as a significant descriptor directly correlated with anticancer activity. nih.gov The ability of hydroxyl groups to form hydrogen bonds is also crucial. In 1-hydroxyxanthone, a strong intramolecular hydrogen bond forms between the hydroxyl group and the carbonyl oxygen, which can impact the molecule's conformation and interaction with targets. mdpi.comnih.gov

Alkoxyl groups, such as methoxy (B1213986) (-OCH₃) or the butoxy (-OC₄H₉) group in the title compound, also play a vital role. Methoxy groups at the C-6 position have been noted for their importance in activity against S. aureus. nih.gov The conversion of hydroxyl groups to alkoxyl groups can alter properties like lipophilicity and steric bulk, which in turn modulates biological response. For example, some studies have shown that the presence of oxygen atoms on a side chain can sometimes reduce inhibitory activity, possibly due to the formation of hydrogen bonds with macromolecules outside the target's active site. nih.gov The strategic placement of both hydroxyl and alkoxyl groups is therefore a key strategy in the design of potent xanthone derivatives.

The length and nature of alkyl chains attached to the xanthone core, often via an ether linkage (alkoxyl group), significantly impact biological activity. This is exemplified by the butoxyl group in 3-butoxy-6-hydroxy-9H-xanthen-9-one. Studies on various xanthone derivatives have consistently shown that modifying the alkyl chain length can tune the biological response.

Research on 1-hydroxy-3-O-substituted xanthone derivatives revealed that the chain length and linearity of the hydrocarbon side chain at the C-3 position are important for acetylcholinesterase (AChE) inhibition. researchgate.net A comparative analysis of derivatives with varying chain lengths demonstrated that those with a straight-chain of four methylene (B1212753) carbons (a butoxyl group) exhibited potent inhibition. researchgate.net Furthermore, the introduction of a phenyl group at the end of a butoxyl chain (phenylbutoxyl) led to a significant increase in AChE inhibitory activity, suggesting that both the length and the terminal functionality of the alkyl chain are crucial. researchgate.net

Similarly, another study on 3-O-substituted xanthones found that derivatives carrying a saturated linear hydrocarbon side chain of four carbons at C-3 were beneficial for AChE inhibition. researchgate.net The steric effect of the substituent at the side chain can also play a role; excessively bulky groups may hinder binding to the active site of a protein target, thereby reducing activity. nih.gov The prenyl group, a branched five-carbon alkyl chain, has also been identified as a pivotal functional group for the anticancer activity of xanthones, with its presence dramatically increasing potency in certain cases. nih.gov This underscores the general principle that the size, shape, and lipophilicity conferred by the alkyl chain are critical parameters for optimizing the biological efficacy of xanthone derivatives.

For example, a series of xanthone derivatives bearing 3,6-disubstituted aminocarboxymethoxy moieties was synthesized and evaluated for anticancer activity. nih.gov Within this series, one compound emerged with high potency against several cancer cell lines, highlighting the effectiveness of this particular substitution pattern. nih.gov The study suggested that the presence of a methyl group on the side chain was critical for the observed high anticancer activity. nih.gov

Studies focusing on substitutions at the C-3 position have also yielded significant insights. A series of 1-hydroxy-3-O-substituted xanthones demonstrated that modifications at this site are crucial for modulating acetylcholinesterase inhibitory activity. researchgate.net The replacement of the hydroxyl group at C-3 with various alkyl and other functionalized chains allowed for a systematic exploration of the SAR, ultimately showing that a butoxyl chain or a phenylbutoxyl group at this position conferred potent activity. researchgate.netresearchgate.net

| Substitution Position(s) | Substituent Type | Observed Biological Effect | Reference |

|---|---|---|---|

| C-3 | Butoxyl or Phenylbutoxyl Chain | Potent acetylcholinesterase (AChE) inhibition. | researchgate.netresearchgate.net |

| C-3, C-6 | Aminocarboxymethoxy Moieties | High anticancer activity against various cell lines. | nih.gov |

| C-6 | Methoxyl Group | Important for activity against S. aureus. | nih.gov |

| C-1 | Hydroxyl Group | Forms intramolecular H-bond with carbonyl, affecting conformation. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netuniroma1.it This approach is invaluable for understanding the mechanisms of drug action, predicting the activity of novel compounds, and guiding the synthesis of more potent derivatives. innovareacademics.in For xanthones, QSAR models have been successfully developed to predict various biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov

The development of a robust QSAR model is a critical process that involves several key steps, starting with the careful curation of a dataset of compounds with known activities. uniroma1.it For xanthone derivatives, multiple linear regression (MLR) is a commonly employed method to build these models. nih.govresearchgate.net

A typical QSAR study involves calculating a wide range of molecular descriptors for each xanthone derivative in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and thermodynamic properties. nih.gov A statistical method is then used to select the most relevant descriptors and build a regression equation that links them to the biological activity. For example, one study on xanthone derivatives as anticancer agents developed an MLR-based QSAR model with a high correlation coefficient (r²) of 0.84. nih.gov

Validation is a crucial step to ensure the statistical quality and predictive power of the developed QSAR model. uniroma1.itnih.gov This is typically done through both internal and external validation procedures. A common internal validation technique is the leave-one-out (LOO) cross-validation method, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. nih.gov The cross-validated regression coefficient (r²CV or q²) is a key metric for assessing the model's robustness; a high value (e.g., 0.82 in one study) indicates good predictive accuracy. nih.gov External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. nih.gov The agreement between the predicted and experimental activities for the test set provides a measure of the model's real-world predictive ability. nih.govuniroma1.it

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Indicates the goodness of fit of the model to the training data. | > 0.6 |

| Cross-Validated Coefficient of Determination | q² or r²CV | Measures the internal predictive ability of the model (robustness). | > 0.5 |

| Predicted R-squared for External Test Set | R²pred | Measures the ability of the model to predict the activity of new, external compounds. | > 0.6 |

A primary outcome of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors provide quantitative insights into the structural features that govern the efficacy of xanthone derivatives.

Different QSAR studies on xanthones have identified various key descriptors depending on the specific biological activity being modeled. For instance, in a study predicting the anticancer activity of xanthones against HeLa cells, the following descriptors were found to be significant nih.gov:

Dielectric Energy (DE): An electronic descriptor related to the energy of the molecule in a dielectric medium.

Group Count (n(OH)): A simple constitutional descriptor representing the number of hydroxyl groups.

LogP: The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.

Shape Index Basic (order 3) (SIB): A topological descriptor related to the shape of the molecule.

Solvent-Accessible Surface Area (SSA): A geometric descriptor representing the surface area of the molecule accessible to a solvent.

Another QSAR study focusing on the antiplasmodial activity of xanthones identified the atomic net charges at specific positions on the xanthone core as the key descriptors. researchgate.net The model indicated that the charges on the oxygen at position 7 (qO(7)) and the carbons at positions 12 and 13 (qC(12), qC(13)) were critical for activity. researchgate.net Similarly, a QSAR model for anticancer activity identified the charges on carbons C1, C5, C6, C10, and C11 as being highly influential. innovareacademics.in More recently, descriptors like the fraction of sp³ hybridized carbons (Fraction Csp³) have been highlighted as important for predicting the three-dimensionality and "drug-likeness" of molecules, with higher fractions often correlating with better pharmacological profiles. frontiersin.org

The identification of these descriptors is crucial as it provides a mechanistic rationale for the observed SAR and allows for the virtual screening and rational design of new xanthone derivatives with potentially improved therapeutic properties. nih.gov

Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in the field of drug discovery and design. These techniques provide valuable insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. This section delves into the computational investigations that predict and analyze the binding of this xanthone derivative and its analogues to various receptors and enzymes.

Prediction of Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves predicting the binding mode and affinity of a ligand to a specific receptor. For xanthone derivatives, including those structurally related to this compound, molecular docking studies have been instrumental in predicting their binding interactions with various biological targets.

The predictive power of molecular docking lies in its ability to screen large libraries of compounds and identify potential lead candidates with high binding affinities. The binding energy, typically expressed in kcal/mol, is a key metric derived from these simulations, with a more negative value indicating a stronger predicted interaction. While specific docking studies on this compound are not extensively documented in publicly available literature, the general class of xanthones has been widely studied. These studies provide a framework for understanding how the butoxy and hydroxy substitutions might influence binding.

For instance, in studies involving various xanthone derivatives, the presence and position of hydroxyl and methoxy groups have been shown to be critical for forming hydrogen bonds and other favorable interactions within the active sites of enzymes. The butoxy group, being more hydrophobic, would be expected to engage in hydrophobic interactions with non-polar residues in a binding pocket.

Table 1: Representative Binding Energies of Xanthone Derivatives with Various Receptors from Molecular Docking Studies Note: This table presents generalized data for the xanthone class to illustrate typical binding energy ranges, as specific data for this compound is not readily available.

| Xanthone Derivative Class | Target Receptor | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Dihydroxy-xanthones | Acetylcholinesterase | -8.0 to -10.5 |

| Methoxy-hydroxy-xanthones | Aromatase | -7.5 to -9.8 |

| Amino-substituted xanthones | G-Quadruplex DNA | -9.0 to -11.2 |

Investigation of Enzyme-Ligand Complexation and Active Site Interactions (e.g., Acetylcholinesterase, Aromatase, G-Quadruplexes)

Molecular docking and dynamics simulations have been pivotal in elucidating the complexation of xanthone derivatives with various enzymes and DNA structures. These studies reveal the specific amino acid residues or nucleotides that are crucial for the binding and potential inhibitory activity of the ligands.

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary target for the management of Alzheimer's disease. nih.gov Molecular docking studies have explored the interaction of various natural and synthetic compounds, including xanthone derivatives, with AChE. nih.govcaymanchem.com These studies often reveal that the planar xanthone scaffold can fit within the narrow active site gorge of AChE. The interactions are typically characterized by a combination of hydrogen bonds with residues such as Tyr121 and Ser200, and π-π stacking interactions with aromatic residues like Trp84 and Tyr334. The butoxy group of this compound would likely extend into a hydrophobic pocket within the active site.

Aromatase: Aromatase is a crucial enzyme in the biosynthesis of estrogens and a validated target in the treatment of hormone-dependent breast cancer. nih.govnih.gov Docking studies with non-steroidal aromatase inhibitors have highlighted the importance of interactions with key residues in the active site. For xanthone-based inhibitors, the carbonyl group and any hydroxyl substituents are potential hydrogen bond acceptors and donors, respectively, interacting with residues like Met374, Ser478, and the heme group. nih.gov The hydrophobic butoxy chain of this compound would likely favor interactions with non-polar residues such as Val370, Leu372, and Phe221. nih.gov

G-Quadruplexes: G-quadruplexes are four-stranded DNA structures found in telomeric regions and gene promoter regions, and they have emerged as promising targets for anticancer drug development. nih.govnih.govnih.gov Xanthone derivatives have been investigated as G-quadruplex stabilizing ligands. nih.gov Molecular modeling suggests that the planar aromatic core of the xanthone can stack on top of the terminal G-quartet, a key structural feature of the G-quadruplex. nih.gov The side chains, such as the butoxy group in this compound, can interact with the grooves and loops of the G-quadruplex, contributing to the binding affinity and selectivity. nih.gov

Table 2: Key Interacting Residues for Xanthone Derivatives with Biological Targets Note: This table is a composite based on studies of various xanthone analogues, as specific data for this compound is limited.

| Target | Key Interacting Residues/Components | Type of Interaction |

|---|---|---|

| Acetylcholinesterase | Trp84, Tyr121, Tyr334, Ser200 | π-π stacking, Hydrogen bonding |

| Aromatase | Phe221, Val370, Met374, Ser478, Heme | Hydrophobic, Hydrogen bonding, π-π stacking |

| G-Quadruplex DNA | Terminal G-quartet, Grooves, Loops | π-π stacking, Hydrophobic, Electrostatic |

Analysis of π-π Stacking and Hydrogen Bonding in Binding Mechanisms

The binding of xanthone derivatives to their biological targets is often governed by a combination of non-covalent interactions, with π-π stacking and hydrogen bonding playing pivotal roles.

π-π Stacking: The tricyclic aromatic core of the xanthone structure is well-suited for π-π stacking interactions with the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine, which are commonly found in the active sites of enzymes like acetylcholinesterase and aromatase. caymanchem.com In the context of G-quadruplexes, the planar xanthone ring system can engage in favorable π-π stacking with the electron-rich G-quartets, which is a primary mode of interaction for many G-quadruplex ligands. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. The hydroxyl group at the 6-position and the carbonyl group at the 9-position of this compound are key functional groups capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with polar residues in an enzyme's active site, such as serine or threonine, can significantly contribute to the binding affinity. caymanchem.com For instance, in acetylcholinesterase, hydrogen bonding with residues in the catalytic anionic site or the peripheral anionic site is a common feature observed in docking studies of various inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-butoxy-6-hydroxy-9H-xanthen-9-one, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a hydroxylated xanthone precursor reacts with alkylating agents like 1-bromo-4-phenylpentane. Yield optimization requires careful control of temperature (e.g., 80–100°C), solvent polarity (e.g., acetone or DMF), and stoichiometry. For example, alkylation with bulky substituents (e.g., 2-bromo-1-phenylpropane) may achieve >90% yield due to reduced steric hindrance compared to linear alkyl bromides (45% yield observed in analogous reactions) . Dehydrating agents like acetic anhydride can further stabilize intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and the hydroxyl proton (δ ~10 ppm, broad). The butoxy group shows triplet signals for CH2 (δ ~1.7 ppm) and a terminal CH3 (δ ~0.9 ppm) .

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and carbonyl absorption (C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 360 for C19H20O4) confirm molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the solvent-dependent stability and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvation effects. Polar solvents like water stabilize the hydroxyl group via hydrogen bonding, while nonpolar solvents (e.g., toluene) may enhance π-π interactions in the xanthene core. Solvent polarity indices (e.g., ET30) correlate with reaction rates in SN2 alkylation steps .

Q. What strategies address contradictory experimental data, such as inconsistent reaction yields or spectral anomalies?

- Methodological Answer :

- Yield Discrepancies : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, higher yields (96%) in branched alkylation vs. linear chains (45%) suggest steric effects .

- Spectral Contradictions : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. X-ray crystallography (via SHELX refinement) provides definitive structural confirmation .

Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?

- Methodological Answer : Competing pathways (e.g., over-alkylation or oxidation) can generate byproducts. Kinetic studies (e.g., monitoring via HPLC) reveal intermediate lifetimes. For example, prolonged reaction times may oxidize the xanthene core to quinone derivatives .

Q. How do in vitro assays evaluate the bioactivity of this compound, and how should dose-response data be interpreted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.